molecular formula C7H15ClN2O B13066958 1-[2-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one hydrochloride

1-[2-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one hydrochloride

Cat. No.: B13066958
M. Wt: 178.66 g/mol
InChI Key: GTKDGECDJYKBBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one hydrochloride is a chemical compound with the molecular formula C7H14N2O·HCl It is a heterocyclic compound that features a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom

Preparation Methods

The synthesis of 1-[2-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one hydrochloride can be achieved through several synthetic routesThe reaction conditions typically include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction .

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

1-[2-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions where the aminomethyl group can be replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 may yield carboxylic acids, while reduction with NaBH4 may produce alcohols.

Scientific Research Applications

1-[2-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets. The pathways involved can include signal transduction mechanisms, where the compound influences cellular responses by binding to receptors and triggering downstream effects .

Comparison with Similar Compounds

1-[2-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one hydrochloride can be compared with other similar compounds, such as:

Biological Activity

1-[2-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one hydrochloride, also known as 2-amino-1-(pyrrolidin-1-yl)ethanone hydrochloride, is a chemical compound with the molecular formula C₆H₁₃ClN₂O and a molecular weight of approximately 164.64 g/mol. This compound features a pyrrolidine ring, which is integral to its biological activity and potential applications in medicinal chemistry. The presence of an amino group enhances its reactivity and interaction with biological targets.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Chemical Structure C6H13ClN2O\text{Chemical Structure }\text{C}_6\text{H}_{13}\text{ClN}_2\text{O}

Physical Properties

  • Molecular Weight : 164.64 g/mol
  • Solubility : Soluble in water and various organic solvents, which is critical for its bioavailability.
  • Stability : Exhibits stability under physiological conditions, making it suitable for biological studies.

Research indicates that this compound may influence various biological pathways, particularly through its interaction with cyclin-dependent kinases (CDKs). These kinases are crucial in regulating the cell cycle and cellular proliferation.

Target Interaction

Studies have shown that compounds similar to this hydrochloride can effectively target CDKs, suggesting a potential role in cancer therapy by inhibiting tumor growth. For instance, a related compound demonstrated significant inhibition of CDK activity, leading to reduced proliferation of cancer cells in vitro .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported in the range of 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Pathogen MIC (μg/mL) Activity
Staphylococcus aureus3.12 - 12.5Effective
Escherichia coli3.12 - 12.5Effective
Proteus mirabilis>12.5Limited efficacy

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Following administration in animal models, it was observed that:

  • Bioavailability : Approximately 74% after subcutaneous (SC) administration.
  • Half-life : Roughly 1 hour, indicating rapid clearance from the system .

This pharmacokinetic profile suggests that while the compound is quickly metabolized, its initial bioavailability is promising for therapeutic applications.

Case Study 1: Cancer Cell Proliferation Inhibition

In vitro studies using human cancer cell lines revealed that treatment with the compound resulted in a significant reduction in cell viability compared to controls. The mechanism was linked to CDK inhibition, leading to cell cycle arrest at the G1 phase .

Case Study 2: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial efficacy of the compound against a panel of bacterial strains. Results indicated that it could serve as a lead compound for developing new antibiotics due to its favorable MIC values and broad-spectrum activity .

Properties

Molecular Formula

C7H15ClN2O

Molecular Weight

178.66 g/mol

IUPAC Name

1-[2-(aminomethyl)pyrrolidin-1-yl]ethanone;hydrochloride

InChI

InChI=1S/C7H14N2O.ClH/c1-6(10)9-4-2-3-7(9)5-8;/h7H,2-5,8H2,1H3;1H

InChI Key

GTKDGECDJYKBBJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC1CN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.